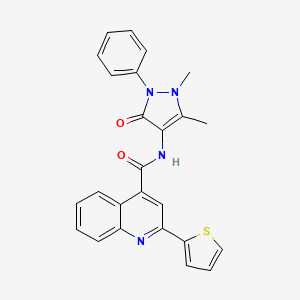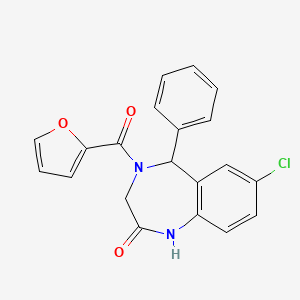![molecular formula C22H22N4O2 B10807491 2-{[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B10807491.png)
2-{[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-D]pyrimidine core, which is a fused heterocyclic system, and it is substituted with ethoxyphenyl and phenyl groups, making it a molecule of interest in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-{[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-D]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under specific conditions. The ethoxyphenyl and phenyl groups are then introduced through substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Analyse Des Réactions Chimiques
2-{[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group, where halogenation or other functional group modifications can be introduced.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ethoxy group and formation of phenol derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes or receptors, making it a candidate for drug development.
Medicine: Due to its biological activity, it is being explored for therapeutic applications, including anti-inflammatory, anticancer, and antiviral properties.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include the modulation of signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-{[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol can be compared with other pyrrolo[2,3-D]pyrimidine derivatives, such as:
N-(4-ethoxyphenyl)-2-(4-oxo-6-phenyl-7-(pyridine-4-yl)-4H-pyrrolo[2,3-D]pyrimidin-3(7H)-yl)acetamide: This compound also exhibits significant biological activity and is used in similar research applications.
Pyrazolo[3,4-D]pyrimidine derivatives: These compounds share a similar core structure and are known for their inhibitory activity against cyclin-dependent kinases, making them relevant in cancer research.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are often compared in terms of their therapeutic potential.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Propriétés
Formule moléculaire |
C22H22N4O2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-[[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C22H22N4O2/c1-2-28-18-10-8-17(9-11-18)26-14-19(16-6-4-3-5-7-16)20-21(23-12-13-27)24-15-25-22(20)26/h3-11,14-15,27H,2,12-13H2,1H3,(H,23,24,25) |
Clé InChI |
TWDBFOLKYHMAKS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCO)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] pyridine-3-carboxylate](/img/structure/B10807418.png)
![[2-Oxo-2-(2-phenylethylamino)ethyl] 2,5-dimethylfuran-3-carboxylate](/img/structure/B10807423.png)
![ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindol-2(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B10807426.png)



![[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 4-methylbenzoate](/img/structure/B10807467.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B10807475.png)
![6-(2,4-Dimethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B10807481.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B10807488.png)


![4-methyl-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B10807506.png)

